![molecular formula C13H11Cl2NO6S B2707251 3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1007930-95-1](/img/structure/B2707251.png)

3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

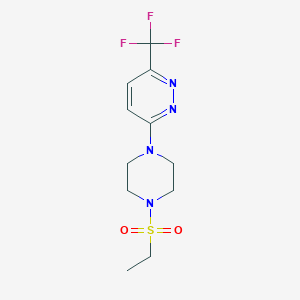

The compound “3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a complex organic molecule. It contains a bicyclic hexane ring, which is a common structural motif in many bioactive compounds . The molecule also contains sulfonyl, carboxylic acid, and dichlorophenyl functional groups, which can contribute to its reactivity and potential biological activity .

Wissenschaftliche Forschungsanwendungen

- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens doors for novel transformations, including formal anti-Markovnikov alkene hydromethylation.

- The catalytic protodeboronation of pinacol boronic esters enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

- Indolizidine 209B : Similarly, this method contributed to the synthesis of indolizidine 209B, another natural product .

- Air and Moisture Stability : Pinacol boronic esters are bench-stable, easy to purify, and commercially available. However, their increased stability poses challenges when removing the boron moiety at the end of a synthetic sequence .

- Hydroboration-Deboronation Strategy : Renaud and coworkers described a radical chain reaction for the formal hydrogenation of unactivated alkenes to alkanes. This involves protodeboronation of in situ-generated catechol boronic esters, primarily applicable to 2° alkyl boronic esters .

Catalysis and Organic Synthesis

Hydromethylation of Alkenes

Total Synthesis of Natural Products

Boron Chemistry and Stability

Radical Chain Reactions

Chemical Properties and Custom Synthesis

Eigenschaften

IUPAC Name |

3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO6S/c14-8-3-9(15)10(2-7(8)12(17)18)23(21,22)16-4-5-1-6(5)11(16)13(19)20/h2-3,5-6,11H,1,4H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFHIQBDBPZGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332268 |

Source

|

| Record name | 3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1007930-95-1 |

Source

|

| Record name | 3-(5-carboxy-2,4-dichlorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)

![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)

![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine](/img/structure/B2707191.png)